molecular formula C8H9NaO2S B13166192 Sodium 3,5-dimethylbenzene-1-sulfinate

Sodium 3,5-dimethylbenzene-1-sulfinate

Cat. No.: B13166192
M. Wt: 192.21 g/mol
InChI Key: HKQDDXUHNMSFFZ-UHFFFAOYSA-M
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Description

Sodium 3,5-dimethylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt derivative of 3,5-dimethylbenzenesulfinic acid. This compound is part of the broader class of sodium sulfinates, which are known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dimethylbenzene-1-sulfinate typically involves the sulfonation of 3,5-dimethylbenzene (m-xylene) followed by neutralization with sodium hydroxide. The general reaction can be represented as follows: [ \text{3,5-dimethylbenzene} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for sodium sulfinates, including this compound, often involve large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products:

Scientific Research Applications

Sodium 3,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,5-dimethylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 3,5-dimethylbenzene-1-sulfinate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to sodium benzenesulfinate, it has increased steric hindrance, which can affect its nucleophilicity and electrophilicity. This makes it a valuable compound for specific synthetic applications where such properties are desired .

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;3,5-dimethylbenzenesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-6-3-7(2)5-8(4-6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

HKQDDXUHNMSFFZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)[O-])C.[Na+]

Origin of Product

United States

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